molecular formula C21H21N3O2 B2876015 4-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide CAS No. 1005296-15-0

4-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide

Numéro de catalogue: B2876015
Numéro CAS: 1005296-15-0
Poids moléculaire: 347.418
Clé InChI: NKEBCMWFJMAEDR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a synthetic small molecule featuring a benzamide core linked via an ethoxyethyl chain to a pyridazine ring substituted with a 4-methylphenyl group at position 6 (Fig. 1). This structure combines aromatic and heterocyclic moieties, which are common in kinase inhibitors and other therapeutic agents targeting protein-protein interactions. The pyridazine ring contributes to hydrogen bonding and π-π stacking interactions, while the 4-methylphenyl group enhances lipophilicity and may influence target binding .

Propriétés

IUPAC Name

4-methyl-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-15-3-7-17(8-4-15)19-11-12-20(24-23-19)26-14-13-22-21(25)18-9-5-16(2)6-10-18/h3-12H,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEBCMWFJMAEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

I-6230 and I-6232 (Ethyl 4-substituted benzoates)

  • I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate
  • I-6232: Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate
  • Key Differences :
    • Core structure : Benzoate ester vs. benzamide in the target compound.
    • Substituents : I-6232 introduces a 6-methyl group on the pyridazine ring, analogous to the 4-methylphenyl group in the target compound.
    • Activity : Pyridazine derivatives in this series demonstrated moderate kinase inhibitory activity, with methyl substitution (I-6232) slightly improving potency compared to I-6230 .

Compound 7n and 7o (Quinazoline derivatives)

  • 7n: 6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine
  • 7o: 6-(6-Aminopyridin-3-yl)-N-ethyl-N-phenylquinazolin-4-amine
  • Key Differences :
    • Heterocycle : Quinazoline core vs. pyridazine in the target compound.
    • Substituents : The p-tolyl group in 7n mirrors the 4-methylphenyl group in the target compound, suggesting shared lipophilic effects.
    • Activity : These quinazoline derivatives showed antiproliferative activity in cancer cell lines, with 7n (p-tolyl) exhibiting higher selectivity than 7o (phenyl) .

Compounds with Modified Linkers and Substituents

AP24163 and Derivatives (Ponatinib-related compounds)

  • AP24163 : A benzamide derivative with a trifluoromethylpyridinyl group and ethynyl linker.
  • Derivative 10 : Structural modification replacing the ethynyl group with a methylene chain.
  • Key Differences :
    • Linker : Ethynyl vs. ethoxyethyl in the target compound.
    • Substituents : Trifluoromethylpyridinyl group enhances metabolic stability and target affinity.
    • Activity : AP24163 showed IC₅₀ values of 0.2 nM (ABL1 T315I) and 0.4 nM (ABL1 WT), with cLogP = 4.2. Derivative 10 exhibited reduced potency (IC₅₀ = 1.8 nM) and lower lipophilicity (cLogP = 3.1) .

4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide

  • Structure : Benzamide with a piperidinylethyl linker.
  • Key Differences :
    • Heterocycle : Piperidine vs. pyridazine.
    • Crystallography : The piperidine ring adopts a chair conformation with hydrogen bonding involving water molecules, suggesting similar benzamide-based structural stability in aqueous environments .

Key Research Findings

Substituent Effects : Methyl groups on aromatic rings (e.g., 4-methylphenyl in the target compound, p-tolyl in 7n) enhance lipophilicity and target binding, as seen in improved potency for I-6232 vs. I-6230 .

Linker Flexibility : Ethoxyethyl linkers (target compound) may balance conformational flexibility and metabolic stability compared to rigid ethynyl linkers (AP24163) .

Heterocycle Impact : Pyridazine cores (target compound, I-6232) show moderate kinase inhibition, while quinazolines (7n, 7o) exhibit stronger antiproliferative effects, likely due to dual targeting of kinases and DNA repair pathways .

Activité Biologique

4-Methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C21H21N3O2
  • Molecular Weight: 347.4 g/mol
  • CAS Number: 1005296-15-0

The compound exhibits various biological activities primarily through its interaction with specific molecular targets. Its structure suggests potential inhibitory effects on certain kinases, which are critical in cell signaling pathways involved in cancer and other diseases.

Target Kinases

Research indicates that compounds similar to 4-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide often target:

  • BCR-ABL Kinase : A fusion protein associated with chronic myeloid leukemia (CML).
  • RET Kinase : Involved in multiple cancers, particularly medullary thyroid carcinoma.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzamide derivatives, including the compound . For instance, compounds with similar structures have shown moderate to high potency against various cancer cell lines.

CompoundTargetIC50 (nM)Reference
4-Methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamideBCR-ABL67
I-8 (similar structure)RET KinaseInhibitory

Case Studies

  • In Vitro Studies : A study involving derivatives of benzamides demonstrated significant inhibition of cell proliferation in cancer cell lines expressing RET and BCR-ABL kinases. The IC50 values for these compounds ranged from 47 nM to 92 nM, indicating potent activity against these targets .
  • In Vivo Studies : Animal models treated with similar benzamide derivatives showed reduced tumor growth rates compared to controls, suggesting effective bioavailability and therapeutic potential .

Pharmacokinetics

The pharmacokinetic profile of 4-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is crucial for its therapeutic application. Preliminary studies indicate:

  • Absorption : Rapid oral absorption with significant bioavailability.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, which could influence drug interactions and efficacy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.